molecular formula C5H11BrN2 B13805742 5-Bromopentanimidamide CAS No. 885959-45-5

5-Bromopentanimidamide

Katalognummer: B13805742
CAS-Nummer: 885959-45-5
Molekulargewicht: 179.06 g/mol
InChI-Schlüssel: NVSZRILZXPKLDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromopentanimidamide is an organic compound with the molecular formula C5H11BrN2 It is a brominated derivative of pentanimidamide, characterized by the presence of a bromine atom attached to the pentane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopentanimidamide typically involves the bromination of pentanimidamide. One common method is the reaction of pentanimidamide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pentane chain.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromopentanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentanimidamide.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed

    Oxidation: Brominated carboxylic acids.

    Reduction: Pentanimidamide.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromopentanimidamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromopentanimidamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromopentanoic acid: A brominated carboxylic acid with similar structural features.

    5-Bromo-1-pentene: An unsaturated brominated compound used in organic synthesis.

    5-Bromoisatin: A brominated derivative of isatin with applications in medicinal chemistry.

Uniqueness

5-Bromopentanimidamide is unique due to its specific structure, which combines the properties of brominated compounds with those of amidines

Eigenschaften

CAS-Nummer

885959-45-5

Molekularformel

C5H11BrN2

Molekulargewicht

179.06 g/mol

IUPAC-Name

5-bromopentanimidamide

InChI

InChI=1S/C5H11BrN2/c6-4-2-1-3-5(7)8/h1-4H2,(H3,7,8)

InChI-Schlüssel

NVSZRILZXPKLDQ-UHFFFAOYSA-N

Kanonische SMILES

C(CCBr)CC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.